

Preliminary Studies on RO2959 Monohydrochloride: A Technical Guide

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Compound of Interest

Compound Name: RO2959 monohydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on **RO2959 monohydrochloride**, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The information presented herein is intended to support further research and development efforts in the fields of immunology, pharmacology, and drug discovery.

Core Mechanism of Action

RO2959 monohydrochloride exerts its pharmacological effects by selectively targeting and inhibiting the CRAC channel, a key component of store-operated calcium entry (SOCE) in various cell types, particularly T lymphocytes.[1] By blocking the influx of extracellular calcium, RO2959 effectively attenuates downstream signaling pathways that are crucial for T-cell activation, proliferation, and cytokine production.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies on **RO2959 monohydrochloride**.

| Target | IC50 (nM) | Cell Line/System | Reference |
|--------------------------------------|-----------|---|-----------|
| CRAC Channel | 402 | RBL-2H3 cells | [1] |
| Orai1/Stim1 Channels (SOCE) | 25 | CHO cells stably expressing human Orai1 and Stim1 | [1] |
| Orai1 | 25 | Not Specified | [1] |
| Orai3 | 530 | Not Specified | [1] |
| SOCE in activated CD4+ T lymphocytes | 265 | Human primary CD4+ T cells | [1] |

 Table 1: Inhibitory Potency of **RO2959 Monohydrochloride**

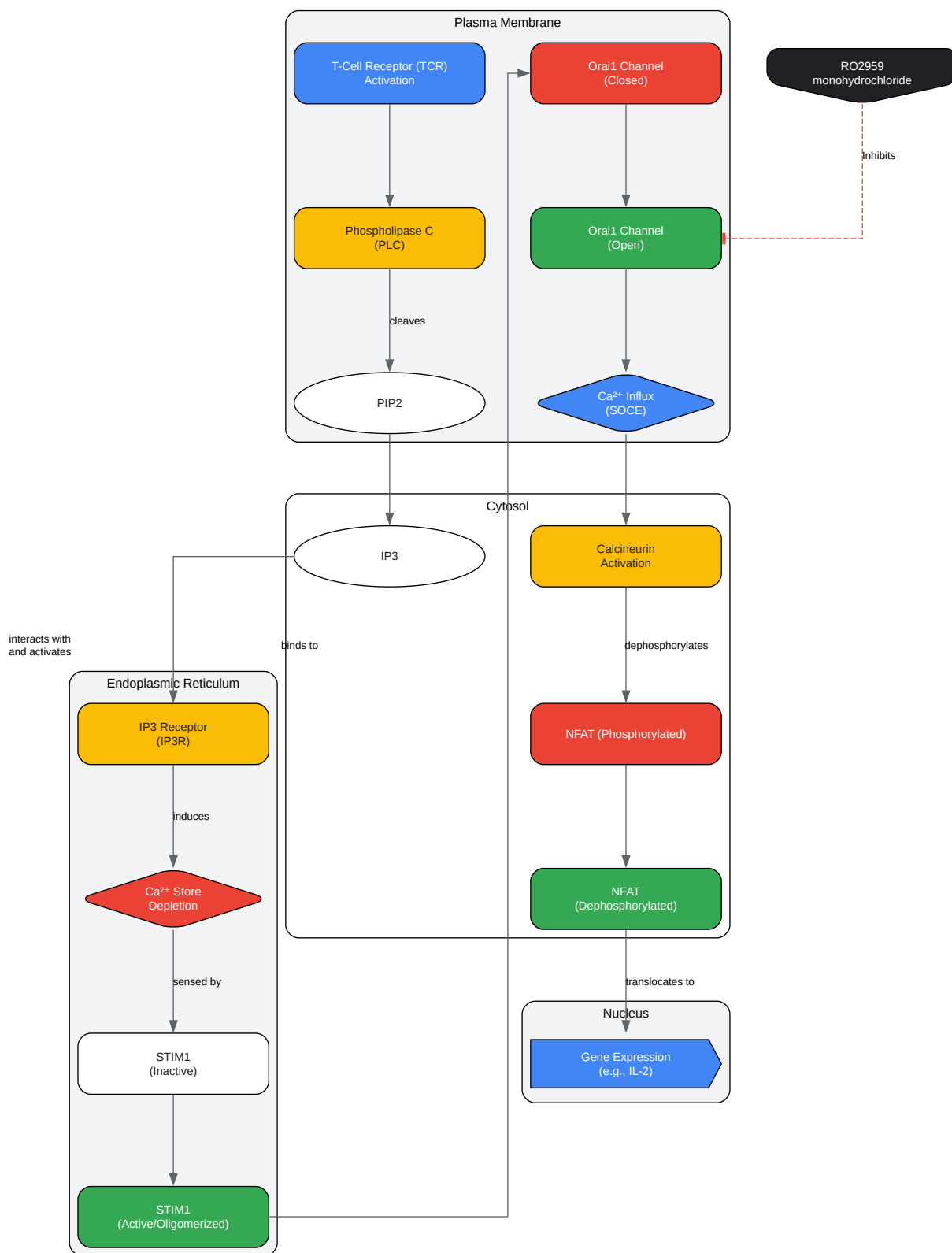
| Functional Endpoint | Effect | Cell Type | Notes | Reference |
|---|---------------------|---------------|--|-----------|
| IL-2 Production | Potent Inhibition | Human T cells | - | [1] |
| T-cell Proliferation | Complete Inhibition | Human T cells | Mediated by TCR stimulation or Mixed Lymphocyte Reaction (MLR) | [1] |
| T-cell Receptor Triggered Gene Expression | Potent Blockade | Human T cells | - | [1] |

 Table 2: Functional Effects of **RO2959 Monohydrochloride** on T-cells

Signaling Pathway

The CRAC channel signaling pathway is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. This triggers the activation and translocation of STIM1 to the plasma membrane, where it interacts with and opens the

Orai1 channel, leading to an influx of calcium into the cell. This rise in intracellular calcium activates downstream effectors such as calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to initiate gene transcription for inflammatory cytokines.



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Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of **RO2959 monohydrochloride** are provided below. These protocols are based on standard techniques for evaluating CRAC channel inhibitors.

Electrophysiology (Whole-Cell Patch-Clamp)

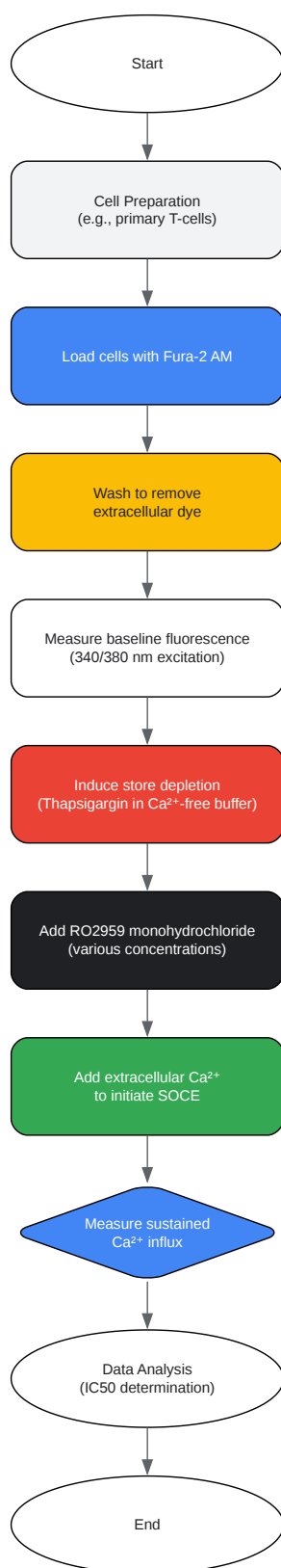
This protocol is designed to measure the CRAC current (ICRAC) in a controlled in vitro setting.

- Cell Line: RBL-2H3 cells or CHO cells stably expressing human Orai1 and STIM1.
- Solutions:
 - External Solution (in mM): 120 NaCl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl₂, 20 BAPTA, 10 HEPES (pH 7.2 with CsOH).
- Procedure:
 - Cells are seeded on glass coverslips and allowed to adhere.
 - Whole-cell patch-clamp recordings are established.
 - To activate ICRAC, the intracellular stores are passively depleted by the high concentration of BAPTA in the pipette solution.
 - The membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV are applied every 2 seconds to elicit the current.
 - Once a stable ICRAC is established, **RO2959 monohydrochloride** at various concentrations is perfused into the recording chamber.
 - The inhibition of the inward current at negative potentials is measured to determine the IC₅₀ value.

Calcium Influx Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to store depletion and inhibition by RO2959.

- Cell Line: Human primary CD4+ T cells or other suitable cell lines.
- Reagents:
 - Fura-2 AM (acetoxymethyl ester)
 - Pluronic F-127
 - HEPES-buffered saline (HBS)
 - Thapsigargin (to induce store depletion)
 - **RO2959 monohydrochloride**
- Procedure:
 - Cells are loaded with Fura-2 AM in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.
 - After washing to remove extracellular dye, the cells are resuspended in a Ca^{2+} -free HBS.
 - Baseline fluorescence is recorded by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
 - Thapsigargin (1-2 μ M) is added to deplete the intracellular calcium stores, causing a transient increase in $[Ca^{2+}]_i$.
 - Once the $[Ca^{2+}]_i$ returns to near baseline, $CaCl_2$ is added to the extracellular solution to initiate store-operated calcium entry.
 - The experiment is repeated with pre-incubation of the cells with various concentrations of **RO2959 monohydrochloride** before the addition of $CaCl_2$.
 - The inhibition of the sustained calcium influx is quantified to determine the IC50.



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Caption: Experimental Workflow for Calcium Influx Assay.

T-Cell Proliferation Assay (CFSE)

This assay is used to assess the effect of RO2959 on the proliferation of T-cells following stimulation.

- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.
- Reagents:
 - Carboxyfluorescein succinimidyl ester (CFSE)
 - RPMI-1640 medium supplemented with 10% FBS
 - Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
 - **RO2959 monohydrochloride**
- Procedure:
 - T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.
 - The labeled cells are plated in a 96-well plate.
 - The cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of various concentrations of **RO2959 monohydrochloride**.
 - The cells are incubated for 3-5 days at 37°C in a CO2 incubator.
 - After incubation, the cells are harvested and analyzed by flow cytometry.
 - The proliferation of the T-cells is determined by the sequential halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells is quantified in the presence and absence of the inhibitor.

IL-2 Production Assay (ELISA)

This protocol measures the production of the cytokine Interleukin-2 (IL-2) by activated T-cells.

- Cells: Human PBMCs or purified CD4+ T-cells.
- Reagents:
 - RPMI-1640 medium supplemented with 10% FBS
 - Anti-CD3 and anti-CD28 antibodies
 - **RO2959 monohydrochloride**
 - Human IL-2 ELISA kit
- Procedure:
 - T-cells are plated in a 96-well plate.
 - The cells are pre-incubated with various concentrations of **RO2959 monohydrochloride** for a short period.
 - The cells are then stimulated with anti-CD3 and anti-CD28 antibodies.
 - After 24-48 hours of incubation, the cell culture supernatant is collected.
 - The concentration of IL-2 in the supernatant is quantified using a standard human IL-2 ELISA kit according to the manufacturer's instructions.
 - The inhibition of IL-2 production by RO2959 is calculated relative to the vehicle-treated control.

Conclusion

The preliminary data strongly suggest that **RO2959 monohydrochloride** is a potent and selective inhibitor of the CRAC channel with significant immunosuppressive activity, particularly on T-cell functions. Its ability to block store-operated calcium entry and consequently inhibit T-cell activation, proliferation, and cytokine production makes it a promising candidate for further investigation in the context of autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued preclinical evaluation of this and other CRAC channel inhibitors.

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References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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